4-Bromo-6,7-dimethoxy-2-methylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences
The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif present in numerous natural products, particularly alkaloids, and a vast array of synthetic compounds. nih.gov This scaffold's importance is rooted in its versatile chemical nature and its ability to interact with a wide range of biological targets. rsc.org In medicinal chemistry, quinoline derivatives have been instrumental in the development of drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal agents. nih.govrsc.org
The aromatic nature of the quinoline system allows it to participate in various intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological macromolecules like proteins and nucleic acids. biointerfaceresearch.com Its relative ease of synthesis and the ability to functionalize it at various positions make it an ideal template for designing new bioactive molecules and tuning their pharmacological profiles. rsc.orgresearchgate.net Consequently, quinoline and its analogues are frequently used as building blocks in the discovery of novel therapeutic agents. researchgate.net
Role of Halogenation and Alkoxy Substitution in Modulating Quinoline Reactivity and Bioactivity
The introduction of substituents onto the quinoline core profoundly influences its physicochemical properties and, by extension, its reactivity and biological effects. Halogenation and alkoxy substitution are two common modifications that strategically alter the molecule's characteristics.
Halogenation , particularly the introduction of a bromine atom, significantly impacts the electronic distribution and lipophilicity of the quinoline ring. A bromine atom at the 4-position, for instance, can serve as a useful synthetic handle for further molecular elaboration through cross-coupling reactions. nih.gov From a bioactivity perspective, halogens can enhance binding affinity to target proteins by forming halogen bonds and can improve pharmacokinetic properties like membrane permeability and metabolic stability. nih.gov
Alkoxy groups , such as methoxy (B1213986) groups, are strong electron-donating substituents. When placed on the benzenoid ring of the quinoline scaffold (e.g., at positions 6 and 7), they increase the electron density of the aromatic system. This electronic modification can modulate the basicity of the quinoline nitrogen and influence the molecule's interaction with biological targets. researchgate.net The presence of methoxy groups has been linked to the anticancer and antimicrobial activities of various quinoline derivatives. nih.govresearchgate.net
The 2-methyl group also plays a role in modifying the properties of the quinoline scaffold. It can influence the molecule's steric profile and has been associated with substantial biological activities in various quinoline-based compounds. nih.govrsc.org
Specific Academic Context of 4-Bromo-6,7-dimethoxy-2-methylquinoline
The compound this compound represents a specific convergence of the aforementioned structural features. However, a review of current academic literature indicates that this particular molecule is a highly specialized compound with limited publicly available research dedicated exclusively to it. It is more frequently encountered as a structural motif within larger, more complex molecules or as a potential synthetic intermediate.
The synthesis of 2-methylquinolines is classically achieved through well-established named reactions. The Combes synthesis , for example, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.orgdrugfuture.com Alternatively, the Doebner-von Miller reaction utilizes the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com For this compound, a plausible synthetic route would involve the reaction of 4,5-dimethoxyaniline with ethyl acetoacetate (B1235776) followed by cyclization and subsequent bromination.
While specific experimental data for this compound is scarce, the properties of closely related analogues can provide valuable insights. The table below compares the known properties of similar compounds, which helps to frame the expected characteristics of the target molecule.
| Property | 4-Bromo-6,7-dimethoxyquinoline lookchem.comchemscene.com | 4-Bromo-6-methoxy-2-methylquinoline scbt.comchemscene.com |
|---|---|---|
| CAS Number | 666734-51-6 | 856095-00-6 |
| Molecular Formula | C11H10BrNO2 | C11H10BrNO |
| Molecular Weight | 268.11 g/mol | 252.11 g/mol |
| Boiling Point | 359.2 °C at 760 mmHg | Not available |
| Topological Polar Surface Area (TPSA) | 31.35 Ų | 22.12 Ų |
| LogP | 3.01 | 3.31 |
The data illustrates how the presence of an additional methoxy group and the placement of the methyl group influence key physicochemical parameters like molecular weight, polarity (TPSA), and lipophilicity (LogP). Such variations are critical in the rational design of molecules for specific applications in materials science and drug discovery. The academic interest in this compound likely lies in its potential as a building block for more complex, biologically active molecules, leveraging the unique combination of its substituents to achieve desired chemical and pharmacological properties.
Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-bromo-6,7-dimethoxy-2-methylquinoline |
InChI |
InChI=1S/C12H12BrNO2/c1-7-4-9(13)8-5-11(15-2)12(16-3)6-10(8)14-7/h4-6H,1-3H3 |
InChI Key |
YLBKALAVFZMHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for the Quinoline (B57606) Core
The synthesis of the 6,7-dimethoxy-2-methylquinoline core relies on classical condensation and cyclization reactions that build the heterocyclic ring system onto a pre-functionalized benzene (B151609) ring.
The construction of the 6,7-dimethoxyquinoline (B1600373) skeleton typically begins with an appropriately substituted aniline (B41778), namely 3,4-dimethoxyaniline (B48930). Several established methods can be employed for the subsequent cyclization to form the quinoline ring system.
Combes Quinoline Synthesis : This method involves the reaction of an arylamine (3,4-dimethoxyaniline) with a 1,3-dicarbonyl compound under acidic conditions. The initial condensation forms a β-amino enone intermediate, which is then cyclized with heat and acid to afford the quinoline. pharmaguideline.com
Friedländer Synthesis : The Friedländer synthesis provides a direct route by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com To form the desired 6,7-dimethoxy-2-methylquinoline, 2-amino-4,5-dimethoxyacetophenone could be condensed with a reagent providing a methylene (B1212753) group.
Conrad–Limpach–Knorr Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. At lower temperatures, a β-amino acrylate (B77674) is formed, which can be cyclized to a 4-quinolone. pharmaguideline.com Subsequent chemical modification would be required to arrive at the target quinoline structure.
These reactions leverage the nucleophilicity of the dimethoxy-substituted aniline to react with carbonyl compounds, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline core.
| Synthetic Method | Key Precursors | Typical Reagents & Conditions | Primary Product Type |
|---|---|---|---|
| Combes Synthesis | 3,4-Dimethoxyaniline + 1,3-Dicarbonyl Compound | Acid catalyst (e.g., H₂SO₄), Heat | Substituted Quinoline |
| Friedländer Synthesis | 2-Amino-4,5-dimethoxyacetophenone + Carbonyl with α-methylene | Base (e.g., NaOH) or Acid Catalyst | 2-Substituted Quinoline |
| Conrad–Limpach–Knorr Synthesis | 3,4-Dimethoxyaniline + β-Ketoester (e.g., Ethyl acetoacetate) | Low temperature for acrylate formation, high temperature for cyclization | 4-Quinolone or 2-Quinolone |
The introduction of the methyl group at the C2 position is an integral part of the core synthesis, dictated by the choice of the non-aniline reactant.
In the Combes synthesis , using acetylacetone (B45752) as the 1,3-dicarbonyl partner for 3,4-dimethoxyaniline directly installs the methyl group at the C2 position of the resulting quinoline ring.
Similarly, the Friedländer synthesis is particularly well-suited for preparing 2-substituted quinolines. pharmaguideline.com By starting with a 2-aminoaryl ketone that already contains the necessary acetyl group (e.g., 2-amino-4,5-dimethoxyacetophenone) and condensing it with a compound containing an active methylene group, the 2-methylquinoline (B7769805) is formed efficiently.
The Doebner-von Miller reaction , a variation of the Skraup synthesis, can also be used. It involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid. Using crotonaldehyde (B89634) with 3,4-dimethoxyaniline would theoretically yield the 2-methylquinoline derivative.
Regioselective Bromination Strategies at Position 4
Once the 6,7-dimethoxy-2-methylquinoline core is assembled, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The electronic properties of the quinoline ring system guide the selectivity of this transformation. The pyridine (B92270) part of the quinoline is generally deactivated towards electrophilic attack compared to the benzene ring. However, the C4 position is susceptible to halogenation.
Electrophilic aromatic substitution is the primary method for brominating the quinoline ring. Common brominating agents are employed, often under controlled conditions to favor substitution at the desired position.
N-Bromosuccinimide (NBS) : NBS is a widely used reagent for selective bromination. It can be used with a radical initiator or under acidic conditions to achieve electrophilic bromination of heterocyclic systems. rsc.orgresearchgate.net The use of NBS often provides higher regioselectivity compared to molecular bromine. mdpi.com
Molecular Bromine (Br₂) : Direct bromination with Br₂ is also feasible. The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to influence the position of bromination. nih.govulakbim.gov.tr For quinoline itself, bromination in the presence of concentrated sulfuric acid leads to substitution on the benzene ring at positions 5 and 8. youtube.comyoutube.com However, the substitution pattern can be altered by the presence of other substituents and different reaction conditions.
The reaction mechanism involves the attack of the electrophilic bromine species on the electron-rich quinoline ring, followed by the loss of a proton to restore aromaticity.
Achieving high regioselectivity for C4 bromination requires careful control over reaction parameters to prevent substitution at other positions, such as the electron-rich benzene ring (C5 or C8) or the C3 position.
Solvent Choice : The choice of solvent can significantly impact the reaction's outcome. Solvents like carbon tetrachloride or acetonitrile (B52724) are commonly used. mdpi.comnih.gov
Activating/Deactivating Groups : The two methoxy (B1213986) groups at C6 and C7 are strongly activating, making the benzene ring highly susceptible to electrophilic attack. Conversely, the nitrogen atom in the quinoline ring is deactivating. This electronic interplay must be managed to direct the bromine to the C4 position of the less-activated pyridine ring.
Reaction Temperature : Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over thermodynamically more stable, but undesired, isomers.
| Brominating Agent | Typical Conditions | Selectivity Considerations |
|---|---|---|
| N-Bromosuccinimide (NBS) | CH₃CN or CCl₄, often with silica (B1680970) gel or acid catalyst | Generally offers good regioselectivity; can be used for selective bromination of activated rings. rsc.orgmdpi.com |
| Molecular Bromine (Br₂) | Various solvents (e.g., CCl₄, H₂SO₄, CH₂Cl₂) | Selectivity is highly dependent on conditions and existing substituents on the quinoline ring. nih.govresearchgate.net |
Functionalization and Derivatization Strategies of 4-Bromo-6,7-dimethoxy-2-methylquinoline
The presence of the bromine atom at the C4 position transforms this compound into a versatile synthetic intermediate. The carbon-bromine bond is a prime site for various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This capability is crucial for creating libraries of complex molecules for further research. rsc.org
Common derivatization strategies include:
Suzuki Coupling : Palladium-catalyzed reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.
Sonogashira Coupling : Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups for further transformations. rsc.org
Heck Coupling : Palladium-catalyzed reaction with alkenes to form substituted alkenes at the C4 position.
Buchwald-Hartwig Amination : Palladium-catalyzed reaction with amines to form carbon-nitrogen bonds, allowing for the synthesis of 4-aminoquinoline (B48711) derivatives.
Nucleophilic Aromatic Substitution (SNAr) : While less common for bromoquinolines unless highly activated, reaction with potent nucleophiles can lead to substitution of the bromine atom.
These functionalization reactions underscore the synthetic utility of this compound as a building block for more complex molecular architectures. rsc.org
Substitution Reactions at the Bromine Atom (C-4)
The bromine atom at the C-4 position of the quinoline ring is a key functional group that readily participates in substitution reactions. This reactivity is primarily due to the electron-withdrawing nature of the quinoline nitrogen, which activates the C-4 position towards nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions.
Nucleophilic Displacement Reactions
The C-4 position of quinoline is susceptible to nucleophilic aromatic substitution (SNAr). Halogenated quinolines at positions 2 and 4 are particularly reactive towards nucleophiles. quimicaorganica.org The reaction mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.
A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For instance, the reaction of 4-chloro-6,7-dimethoxyquinoline (B44214) with various anilines in isopropanol (B130326) at reflux leads to the formation of the corresponding 4-anilinoquinoline derivatives in a process of nucleophilic substitution. mdpi.com Although the starting material in this example is the chloro-analogue, the bromo-derivative is expected to exhibit similar or even enhanced reactivity.
Table 1: Representative Nucleophilic Displacement Reactions at C-4 of Halo-quinolines
| Nucleophile | Reagent Example | Product Type |
| Amine | Aniline | 4-Anilinoquinoline |
| Alkoxide | Sodium Methoxide | 4-Methoxyquinoline |
| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)quinoline |
This table presents representative examples of nucleophilic displacement reactions and is for illustrative purposes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C-4 of this compound is an excellent handle for such transformations. The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for the formation of biaryl structures. researchgate.netnih.govgoogle.com
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
While a specific example for this compound is not detailed in the provided search results, the general applicability of this reaction to bromo-heterocycles is well-established. ias.ac.in A variety of aryl and heteroaryl boronic acids or their esters can be used as coupling partners, leading to a wide range of 4-aryl- and 4-heteroaryl-6,7-dimethoxy-2-methylquinolines.
Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling reaction |
| Ligand | PPh₃, SPhos | Stabilizes the palladium catalyst and influences its reactivity |
| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation |
| Solvent | Toluene, Dioxane | Provides the reaction medium |
This table outlines the typical components required for a Suzuki-Miyaura cross-coupling reaction.
Modifications of the Methyl Group at Position 2
The methyl group at the C-2 position of the quinoline ring, while generally less reactive than the bromine at C-4, can be functionalized through radical reactions, providing a pathway to further derivatization.
Radical Bromination of the Methyl Group (e.g., using NBS)
The methyl group at C-2 can undergo free radical bromination, typically using N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or under photochemical conditions. mdpi.comnih.gov This reaction, known as the Wohl-Ziegler bromination, proceeds via a free radical chain mechanism involving the abstraction of a benzylic hydrogen atom from the methyl group, followed by reaction with NBS to form the bromomethyl derivative.
A specific example of this transformation has been reported for a similar quinoline derivative. The reaction of 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)-2-methylquinoline-3-carboxylic acid ethyl ester with NBS and AIBN in carbon tetrachloride under reflux conditions yielded the corresponding 2-bromomethyl derivative in 58% yield. rsc.org This demonstrates the feasibility of selectively brominating the 2-methyl group of the target compound.
Table 3: Conditions for Radical Bromination of a 2-Methylquinoline Derivative
| Reagent | Role |
| N-Bromosuccinimide (NBS) | Bromine source |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | Radical initiator |
| Carbon tetrachloride | Solvent |
| Reflux | Reaction condition |
Data sourced from a study on a structurally related 2-methylquinoline derivative. rsc.org
Subsequent Transformations of the Bromomethyl Moiety
The resulting 2-(bromomethyl)quinoline (B1281361) is a versatile intermediate for further synthetic modifications. The bromine atom in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. rsc.org
Reactions with nucleophiles such as amines, alcohols, and thiols can lead to the formation of 2-(aminomethyl), 2-(alkoxymethyl), and 2-(thiomethyl) quinoline derivatives, respectively. For instance, the reaction of 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline with various nucleophiles has been shown to yield the corresponding 2-substituted products. researchgate.net These transformations significantly expand the chemical diversity that can be accessed from the parent 2-methylquinoline.
Table 4: Potential Nucleophilic Substitutions of a 2-Bromomethylquinoline
| Nucleophile | Product Functional Group |
| Ammonia | Primary Amine (-CH₂NH₂) |
| Primary/Secondary Amine | Secondary/Tertiary Amine (-CH₂NRR') |
| Hydroxide | Alcohol (-CH₂OH) |
| Alkoxide | Ether (-CH₂OR) |
| Thiolate | Thioether (-CH₂SR) |
This table illustrates potential transformations of the 2-bromomethyl group with various nucleophiles.
Transformations Involving Methoxy Groups (C-6, C-7)
The methoxy groups at the C-6 and C-7 positions of the quinoline ring can also be chemically modified, most commonly through demethylation to reveal the corresponding hydroxyquinolines. These phenolic derivatives can then serve as precursors for further functionalization.
The cleavage of aryl methyl ethers is a common transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common demethylating agents include strong protic acids like HBr, Lewis acids such as BBr₃, and nucleophilic reagents like thiolates. researchgate.net
For example, the selective demethylation of 2,4-dimethoxyquinolines has been achieved. rsc.orgresearchgate.net Treatment with 3% HBr in a mixture of THF and water at reflux resulted in the selective demethylation at the 2-position. Alternatively, using a thiolate anion, such as that derived from 2-propanethiol, can lead to demethylation at the 4-position. researchgate.net The regioselectivity of the demethylation of 6,7-dimethoxy-2-methylquinoline would likely depend on the specific reagents and reaction conditions employed. Complete demethylation to the dihydroxyquinoline can also be achieved under more forcing conditions.
Table 5: Common Reagents for the Demethylation of Aryl Methyl Ethers
| Reagent | Type | Conditions |
| Boron Tribromide (BBr₃) | Lewis Acid | Typically at low temperatures |
| Hydrobromic Acid (HBr) | Protic Acid | Often at elevated temperatures |
| Sodium Ethanethiolate | Nucleophile | Reflux in a suitable solvent like DMF |
| Iodocyclohexane | In situ HI generation | Reflux in DMF |
This table provides examples of reagents commonly used for the cleavage of aryl methyl ethers.
Oxidation and Reduction Reactions of the Quinoline System
The quinoline core of this compound is susceptible to both oxidation and reduction reactions, which can be strategically employed to modify the compound's structure and properties. These transformations primarily target the nitrogen-containing pyridine ring of the bicyclic system.
Oxidation:
The most common oxidation reaction involving the quinoline system is the formation of the corresponding N-oxide. The nitrogen atom in the quinoline ring can be oxidized using various reagents, such as dimethyldioxirane (B1199080) or peroxy acids, to yield the quinoline N-oxide. researchgate.net This transformation is significant as the N-oxide group can act as a directing group, activating the C2 and C8 positions for further functionalization. researchgate.net The formation of an N-oxide increases the reactivity of the quinoline ring, making it more susceptible to both electrophilic and nucleophilic attack under milder conditions. researchgate.net For instance, quinoline N-oxides can undergo C2-amination or C2-arylation, reactions that are otherwise challenging on the parent quinoline. nih.gov
Reduction:
The pyridine portion of the quinoline ring system can be selectively reduced through catalytic hydrogenation to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is a critical step in fine organic chemistry, as the resulting saturated heterocyclic molecules are valuable building blocks. digitellinc.com A key challenge in the hydrogenation of halogenated quinolines, such as this compound, is the potential for hydrodehalogenation (cleavage of the C-Br bond).
However, research has demonstrated that specific catalytic systems can selectively hydrogenate the pyridine ring while preserving the carbon-halogen bond. Catalysts based on molybdenum sulfide (B99878) (MoS₂) and rhenium sulfide (Re₂S₇) have shown efficacy in this regard. digitellinc.comrsc.org These catalysts allow the reaction to proceed without significant C–Br bond cleavage, which is a common side reaction with traditional noble metal catalysts like palladium or platinum. rsc.org The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters for achieving high selectivity and yield. rsc.orggatech.edu
The table below summarizes findings from studies on the selective hydrogenation of bromoquinolines, which are analogous to the target compound.
| Catalyst | Substrate | Conditions | Product | Yield | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Re₂S₇/C | 6-, 7-, and 8-Bromoquinolines | 50 °C, 30 atm H₂, Methanol | Bromo-1,2,3,4-tetrahydroquinolines | ~50% | Hydrogenation achieved without C-Br bond cleavage. | digitellinc.com |
| MoS₂ | Bromoquinolines (Br in carbocycle) | 100 °C, 100 atm H₂, Methanol | Bromo-1,2,3,4-tetrahydroquinolines | High Selectivity | Reaction proceeds without C-Br bond cleavage, unlike typical metallic catalysts. | rsc.org |
| Pd/CN (Nitrogen-doped carbon) | Quinolines | 50 °C, 20 bar H₂ | 1,2,3,4-tetrahydroquinolines | 86.6–97.8% | High activity and stability for selective hydrogenation of the pyridine ring. | rsc.org |
Methodological Considerations in Synthesis Scale-Up
Transitioning the synthesis of this compound from a laboratory setting to an industrial or pilot-plant scale introduces a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. ub.eduresearchgate.net While some synthetic routes for quinoline derivatives are noted to be scalable to the gram level, further increases to kilogram or multi-kilogram batches require careful process development. mdpi.combeilstein-journals.org
Key methodological considerations include:
Reaction Conditions and Heat Management: Exothermic reactions, common in quinoline synthesis (e.g., cyclization steps), require robust thermal management. ub.edu On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions, product degradation, or creating safety hazards. researchgate.net The choice of reactor, stirring efficiency, and the use of heating/cooling jackets are critical. Continuous-flow systems can offer an advantage by improving heat transfer and mixing efficiency.
Reagent Addition and Stoichiometry: The rate and method of reagent addition become crucial at scale. For instance, dropwise addition of a reactive intermediate must be carefully controlled to maintain the optimal reaction temperature and concentration profile. osti.gov Inadequate control can lead to the formation of impurities that may be difficult to remove in later stages.
Solvent Selection and Work-Up Procedures: Solvents that are practical for laboratory-scale chromatography may be unsuitable for large-scale production due to cost, toxicity, or disposal issues. nih.govacs.org The scale-up process often involves developing alternative purification methods, such as crystallization or distillation. osti.gov Procedures like quenching, solvent swaps, and extractions must be optimized for large volumes to ensure efficient phase separation and minimize product loss. google.com
Process Safety and Material Handling: Handling large quantities of potentially hazardous reagents and intermediates requires strict safety protocols. researchgate.net The physical properties of intermediates, such as being solids, can simplify isolation through filtration on a large scale. researchgate.net
Catalyst Selection and Efficiency: In catalytic steps, the cost, stability, and reusability of the catalyst are major factors. acs.org For example, the use of nanomaterial-based catalysts has been explored to improve reaction yields and reduce reaction times in the bulk synthesis of related compounds like 2-methyl-6-nitroquinoline. nih.gov
The following table outlines common challenges and potential solutions when scaling up the synthesis of complex heterocyclic compounds like quinoline derivatives.
| Consideration | Laboratory Scale Challenge | Large Scale Challenge & Solution | Reference |
|---|---|---|---|
| Heat Transfer | Easily managed with oil baths or ice baths. | Challenge: Poor surface-area-to-volume ratio can lead to overheating. Solution: Use of jacketed reactors, controlled addition rates, selection of higher-boiling solvents, or implementation of flow chemistry. | ub.edu |
| Mixing | Efficient with magnetic stir bars. | Challenge: Inefficient mixing can lead to localized concentration gradients and side products. Solution: Mechanical overhead stirrers with optimized impeller design. | researchgate.net |
| Purification | Flash column chromatography is common. | Challenge: Chromatography is often impractical and expensive at scale. Solution: Development of robust crystallization or distillation procedures for purification. | osti.gov |
| Isolation | Rotary evaporation for solvent removal. | Challenge: Handling large volumes of solvent. Solution: Isolation via filtration after crystallization; use of industrial-scale distillation equipment for solvent removal and recovery. | google.com |
| Reaction Time | Overnight reactions are common. | Challenge: Long reaction times reduce plant throughput and increase costs. Solution: Process optimization (temperature, concentration, catalyst) or use of technologies like microwave irradiation or nanoparticle catalysis to shorten cycles. | nih.gov |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
Proton NMR analysis would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 4-Bromo-6,7-dimethoxy-2-methylquinoline, one would expect to observe distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methyl group protons at the 2-position, and the protons of the two methoxy (B1213986) groups. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (coupling) would elucidate the arrangement of protons on the aromatic rings. Currently, no experimentally determined ¹H NMR spectra for this specific compound have been published.
Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment
A ¹³C NMR spectrum would identify all unique carbon atoms within the molecule. This includes the individual carbons of the quinoline bicyclic system, the methyl carbon, and the two methoxy group carbons. The chemical shifts would provide insight into the electronic environment of each carbon atom, helping to confirm the substitution pattern of the bromine and dimethoxy groups. As with proton NMR, specific experimental ¹³C NMR data for this compound is not available in the literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming which protons are adjacent to one another on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the methyl group, the methoxy groups, and the bromine atom on the quinoline framework.
No 2D NMR experimental data has been reported for this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Standard MS would show a molecular ion peak corresponding to the mass of this compound (282.13 g/mol based on its formula). A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units, a characteristic signature of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula C₁₂H₁₂BrNO₂. Specific HRMS data for this compound is not found in reviewed scientific sources.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring system, and strong C-O stretching bands for the two methoxy ether groups. The C-Br stretching vibration would appear in the fingerprint region.
No published IR or Raman spectra are available for this compound.
X-ray Crystallography for Solid-State Structure Determination
Should the compound be crystalline, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides precise three-dimensional coordinates of all atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions in the solid state. This would unequivocally establish the substitution pattern on the quinoline ring. A search of crystallographic databases reveals no existing crystal structure determination for this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. For molecules like 4-Bromo-6,7-dimethoxy-2-methylquinoline, DFT calculations offer a balance between accuracy and computational cost, making it possible to predict a wide range of properties.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the atomic orbitals. researchgate.net
Interactive Table: Hypothetical Optimized Geometrical Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C6 | O(methoxy) | 1.36 | |
| Bond Length | C7 | O(methoxy) | 1.37 | |
| Bond Length | C4 | Br | 1.90 | |
| Bond Angle | C5 | C6 | C7 | 120.5 |
| Bond Angle | C6 | C7 | C8 | 119.8 |
| Dihedral Angle | C5 | C6 | O | C(methyl) |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For quinoline (B57606) derivatives, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO is localized on the pyridine (B92270) ring. The specific energies and the gap are influenced by the nature and position of substituents. ekb.eg
Interactive Table: Hypothetical Frontier Orbital Energies
Note: This table presents hypothetical values to demonstrate the concept, as specific calculated data for this compound was not found.
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Mulliken Population and Natural Population Analysis (NPA) for Charge Distribution
Understanding the distribution of electronic charge within a molecule is essential for predicting its behavior. Mulliken population analysis and Natural Population Analysis (NPA) are two methods used to calculate the partial atomic charges on each atom. researchgate.netuni-muenchen.de These charges provide insight into the electrostatic potential and the electrophilic/nucleophilic nature of different parts of the molecule. researchgate.net
While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used. NPA is generally considered more robust and provides a more stable and reliable description of the electron distribution. researchgate.net In substituted quinolines, electronegative atoms like nitrogen, oxygen, and bromine are expected to carry negative charges, while adjacent carbon and hydrogen atoms will have positive charges. scirp.org
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is mapped onto the electron density surface, with different colors indicating different potential values. Typically, red regions represent negative electrostatic potential, indicating areas rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) groups, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms and the region around the bromine atom might show positive potential. researchgate.net
Vibrational Frequency Calculations and Spectral Assignment (e.g., FT-IR, Raman)
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.govnanoient.org By calculating the harmonic vibrational frequencies using DFT, researchers can predict the positions of vibrational bands. These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov
Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. ekb.eg
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η). ekb.eg
These descriptors are valuable for comparing the reactivity of different molecules and for understanding the effects of substitution on chemical behavior. researchgate.net Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Interactive Table: Hypothetical Global Reactivity Descriptors
Note: This table contains hypothetical values based on general principles, as specific data for the target compound is unavailable.
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.35 |
| Chemical Potential (μ) | -4.15 |
| Electrophilicity Index (ω) | 3.66 |
Time-Dependent DFT (TD-DFT) for Electronic Absorption (UV-Vis) Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the electronic transitions between molecular orbitals, TD-DFT can determine the wavelengths at which a molecule absorbs light, corresponding to its UV-Vis spectrum. researchgate.netgrowingscience.com This analysis involves computing the excitation energies from the ground state to various excited states. researchgate.net
For this compound, TD-DFT calculations would identify the key electronic transitions, primarily π-π* transitions within the quinoline ring system. The results, including the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the contributing molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), provide a theoretical foundation for its observed spectroscopic properties. researchgate.net
Table 1: Illustrative TD-DFT Results for Electronic Transitions in this compound Note: This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 345 | 0.215 | HOMO → LUMO (95%) |
| S0 → S2 | 310 | 0.108 | HOMO-1 → LUMO (88%) |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential tools for understanding how this compound might interact with biological macromolecules, such as proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a selected protein and evaluating the most stable binding pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Such studies can predict how the quinoline derivative fits within a receptor's active site, a crucial first step in assessing its potential as a therapeutic agent. nih.gov
Following docking, a detailed analysis of the ligand-protein complex is performed to identify the key non-covalent interactions that stabilize the binding. nih.gov These interactions are fundamental to molecular recognition and binding affinity. frontiersin.org For this compound, the analysis would focus on identifying:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
π-π Stacking: Aromatic ring interactions between the quinoline core and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals Interactions: General non-specific attractive or repulsive forces. chemrxiv.org
Halogen Bonds: Interactions involving the bromine atom, which can act as a Lewis acid (σ-hole). chemrxiv.org
Table 2: Representative Analysis of Non-Covalent Interactions from a Docking Study Note: This table is illustrative and shows the types of interactions that could be predicted for the compound with a hypothetical protein target.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
|---|---|---|---|
| Kinase X | -8.5 | Tyr23, Leu78, Val86, Phe154 | π-π stacking, Hydrophobic interactions |
| Receptor Y | -7.2 | Asn112, Gln145, Trp198 | Hydrogen bonding, π-π stacking |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov An MD simulation tracks the movements of every atom in the ligand-protein complex, typically over nanoseconds, providing insights into the stability of the binding mode. nih.gov Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability. nih.gov A stable, low-fluctuation RMSD suggests a persistent and stable binding interaction. These simulations can also reveal conformational changes in the protein upon ligand binding. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net A QSAR model is built by calculating molecular descriptors (physicochemical, electronic, or structural properties) for a set of molecules with known activities. chemmethod.com Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with the observed activity. nih.gov
For a series of derivatives including this compound, a QSAR study could be employed to predict the biological activity of new, unsynthesized analogs. nih.gov This approach helps in prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery process. mdpi.com
Reactivity and Reaction Mechanism Studies
Mechanistic Investigations of Bromination and Methyl Functionalization
The functionalization of the quinoline (B57606) scaffold, particularly at the methyl group and via the bromo substituent, has been a subject of mechanistic inquiry. These studies are crucial for understanding how to selectively modify the molecule to generate diverse derivatives.
The methyl group at the C-2 position of the quinoline ring is a benzylic position, making it susceptible to free radical reactions. One of the most common methods for functionalizing such positions is through radical bromination using N-Bromosuccinimide (NBS), often initiated by a radical initiator like benzoyl peroxide (BPO) or UV light.
The mechanism, known as the Wohl-Ziegler reaction, proceeds via a radical chain reaction:
Initiation: The initiator (BPO) decomposes upon heating to form phenyl radicals, which then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•). Alternatively, UV light can initiate the homolytic cleavage of the N-Br bond in NBS or trace Br2.
Propagation: A bromine radical abstracts a hydrogen atom from the 2-methyl group of 4-Bromo-6,7-dimethoxy-2-methylquinoline. This step is favored because the resulting benzylic radical is resonance-stabilized by the quinoline ring system. The radical intermediate then reacts with a molecule of Br2 (present in low concentration) or NBS itself to form the brominated product (4-Bromo-2-(bromomethyl)-6,7-dimethoxyquinoline) and a new bromine radical, which continues the chain.
Termination: The reaction terminates when two radicals combine.
The key to the success of NBS in this reaction is its ability to provide a low, constant concentration of bromine (Br2), which favors the radical substitution pathway over competitive electrophilic addition to the aromatic rings.
Table 1: Key Steps in NBS/BPO-Mediated Bromination of the 2-Methyl Group
| Step | Description | Reactants | Intermediates/Products |
| Initiation | Formation of initial bromine radicals. | NBS, BPO, light/heat | Phenyl radicals, Bromine radicals (Br•) |
| Propagation Step 1 | Abstraction of a benzylic hydrogen. | This compound, Br• | Resonance-stabilized benzylic radical, HBr |
| Propagation Step 2 | Formation of the brominated product. | Benzylic radical, Br2/NBS | 4-Bromo-2-(bromomethyl)-6,7-dimethoxyquinoline, Br• |
| Termination | Combination of radicals. | Br•, other radical species | Various non-radical species |
Regioselectivity refers to the preference for reaction at one position over another. In the context of this compound, regioselectivity is a critical consideration in both its synthesis and subsequent reactions.
Bromination: The synthesis of the title compound itself involves regioselective bromination at the C-4 position. This selectivity is influenced by the directing effects of the nitrogen atom and the methoxy (B1213986) groups on the quinoline ring.
Subsequent Reactions: In reactions like palladium-catalyzed cross-coupling, the reaction occurs regioselectively at the C-4 position due to the presence of the bromo substituent, which is a versatile leaving group. If other halogens were present, the relative reactivity (I > Br > Cl) would determine the site of the reaction.
Stereoselectivity is the preference for the formation of one stereoisomer over another. This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, reactions involving this compound will not exhibit stereoselectivity unless a chiral reagent is introduced, which could potentially lead to the formation of diastereomeric products or, in the case of creating a chiral center, enantiomers.
Exploration of Cross-Coupling Reaction Mechanisms (e.g., Palladium-Catalyzed)
The bromine atom at the C-4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
The general catalytic cycle for a Suzuki cross-coupling reaction, for instance, involves a palladium(0) catalyst and can be described in three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of this compound. This step forms a new square planar Pd(II) complex. This is often the rate-determining step of the cycle.
Transmetalation: The organoboron reagent (e.g., a boronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group from boron to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This mechanism allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C-4 position of the quinoline ring.
Table 2: General Mechanism of Palladium-Catalyzed Suzuki Cross-Coupling
| Step | Catalyst State | Key Transformation |
| Oxidative Addition | Pd(0) → Pd(II) | Pd(0) inserts into the C-Br bond of the quinoline. |
| Transmetalation | Pd(II) | The organic group from the boronic acid replaces the bromide on the Pd center. |
| Reductive Elimination | Pd(II) → Pd(0) | The two organic groups couple, the product is released, and the Pd(0) catalyst is regenerated. |
Role of Substituents (Bromo, Dimethoxy, Methyl) on Reactivity and Reaction Pathways
The nature and position of the substituents on the quinoline ring profoundly influence its chemical reactivity and the mechanisms of its reactions. lumenlearning.com
Dimethoxy Groups (C-6, C-7): The two methoxy groups are strong electron-donating groups (EDGs) due to resonance (+R effect). lumenlearning.com They increase the electron density of the benzene (B151609) portion of the quinoline ring, making it more susceptible to electrophilic aromatic substitution (though the pyridine (B92270) ring is generally deactivated to electrophiles). This increased electron density can also influence the rate of oxidative addition in palladium catalysis.
Methyl Group (C-2): The methyl group is a weak electron-donating group through induction and hyperconjugation. Its most significant role in reactivity, as discussed previously, is providing a benzylic site for radical functionalization. mdpi.com It also influences the basicity of the quinoline nitrogen.
Kinetic and Thermodynamic Studies of Chemical Transformations
While specific kinetic and thermodynamic data for this compound are not extensively reported in the literature, the principles governing its reactions can be understood through general physical organic chemistry concepts.
Kinetic Studies: The rate of a chemical reaction is dependent on the activation energy of its rate-determining step.
In palladium-catalyzed cross-coupling , the oxidative addition step is often rate-limiting. masterorganicchemistry.com The rate of this step is influenced by the electron density at the C-4 position. The electron-donating methoxy groups would be expected to slightly increase the electron density on the ring system, which could potentially affect the rate of this step compared to an unsubstituted bromoquinoline.
The relationship between substituent electronic properties and reaction rates can often be quantified using the Hammett equation (log(k/k₀) = ρσ). nih.govpharmacy180.com For reactions on the quinoline ring, the ρ (rho) value would indicate the sensitivity of the reaction to the electronic effects of the substituents. semanticscholar.orgresearchgate.net A positive ρ value suggests a buildup of negative charge in the transition state, while a negative ρ value indicates a buildup of positive charge. nih.gov
Reactions like palladium-catalyzed cross-coupling are generally thermodynamically favorable. The formation of a stable C-C bond and inorganic salts as byproducts provides a strong driving force for the reaction to proceed to completion.
The stability of intermediates, such as the resonance-stabilized benzylic radical in NBS bromination, is a key thermodynamic factor that lowers the activation energy and favors that specific reaction pathway. Computational studies, such as Density Functional Theory (DFT), can be used to calculate the energies of reactants, intermediates, transition states, and products to provide insight into both the kinetic and thermodynamic profiles of a reaction. nih.gov
Structure Activity Relationship Sar Studies
Impact of the Bromine Atom at C-4 on Biological Activity and Reactivity
The presence of a bromine atom at the C-4 position of the quinoline (B57606) ring has a profound effect on the molecule's electronic properties and reactivity. The quinoline ring system is inherently electron-deficient, and the highly electronegative bromine atom further withdraws electron density, particularly from the pyridine (B92270) ring. This electronic influence makes the C-4 position susceptible to nucleophilic substitution reactions, a common strategy for the derivatization of quinoline scaffolds. nih.gov
From a biological standpoint, the bromine atom can significantly contribute to the binding affinity of the molecule with its biological targets. Halogen atoms, including bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in amino acid residues of proteins. This interaction can enhance the binding potency and selectivity of the compound. Furthermore, the introduction of a bulky and lipophilic atom like bromine can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Studies on various bromo-substituted quinolines have demonstrated their potential as anticancer agents, where the bromine atom is often crucial for their cytotoxic effects. nih.govresearchgate.net For instance, research has shown that bromination at specific positions on the quinoline ring can significantly enhance inhibitory activity against cancer cell lines. nih.gov
Influence of Methoxy (B1213986) Groups at C-6 and C-7 on Quinoline Biological and Chemical Properties
The two methoxy (-OCH₃) groups located at the C-6 and C-7 positions are situated on the benzenoid portion of the quinoline ring. Unlike the electron-withdrawing bromine atom, methoxy groups are electron-donating through resonance. This donation of electron density increases the electron richness of the benzene (B151609) ring, which can influence both the chemical reactivity and biological interactions of the molecule.
Significance of the Methyl Group at C-2 for Biological Interactions and Derivatization Potential
The methyl group at the C-2 position is a small, hydrophobic substituent that can influence biological activity through several mechanisms. Its primary role in biological interactions is often to provide favorable van der Waals or hydrophobic interactions within a receptor's binding pocket. The size and shape of this group can affect the compound's fit and orientation within the active site, thereby influencing its potency.
Chemically, the C-2 methyl group is particularly significant for its derivatization potential. The protons of this methyl group are acidic and can be activated, allowing for a variety of chemical transformations. acs.orgnih.gov This position serves as a convenient handle for synthesizing more complex quinoline derivatives through reactions like condensation with aldehydes or C-H functionalization. acs.orgresearchgate.net This synthetic accessibility allows medicinal chemists to readily explore the chemical space around this position, attaching larger or more functionalized moieties to probe interactions with biological targets and optimize activity.
Comparative SAR with Other Substituted Quinoline Derivatives
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. By comparing 4-Bromo-6,7-dimethoxy-2-methylquinoline with other analogs, key SAR principles can be established.
Substitution at C-4: While the bromine at C-4 offers halogen bonding potential, replacing it with other groups drastically alters activity. For example, the introduction of amino side chains at the C-4 position has been shown to be highly favorable for the antiproliferative activity of certain quinoline classes. nih.gov In contrast, a simple hydroxyl group at C-4 leads to the quinolin-4-one tautomer, which has a completely different chemical character and biological activity profile. nuph.edu.ua
Substitution at C-6 and C-7: The electron-donating methoxy groups can be compared to other substituents. Electron-withdrawing groups, such as a nitro group at C-5 in a 6-bromoquinoline, have been shown to produce significant antiproliferative and apoptotic effects. nih.gov Replacing the methoxy groups with hydroxyl groups would introduce hydrogen-bonding donor capabilities, potentially altering target interactions. Studies have shown that 8-hydroxy and 8-methoxy quinolines exhibit potent activity against various cancer cell lines. nih.gov
Substitution at C-2: The effect of the C-2 methyl group can be compared with other substituents. Replacing the methyl group with a larger alkyl or an aryl group can increase steric hindrance or introduce new interactions, such as pi-stacking. In some series, a hydrophobic moiety at C-2 is considered a necessary pharmacophoric feature. nih.gov Conversely, removing the methyl group entirely would create a different profile of interaction at the target site.
The following table summarizes the general impact of different substituents at key positions on the quinoline ring based on findings from various studies.
| Position | Substituent Type | General Impact on Biological Activity | Example from Literature |
|---|---|---|---|
| C-4 | Halogen (e.g., -Br, -Cl) | Acts as a halogen bond donor; electron-withdrawing. Often important for anticancer and antibacterial activity. | 4-Bromoquinolines are reactive intermediates used in drug synthesis. |
| Amino Group (-NHR) | Often enhances antiproliferative activity by acting as a hydrogen bond donor/acceptor. nih.gov | 4-aminoquinolines like chloroquine (B1663885) are classic antimalarial agents. nih.gov | |
| C-6 / C-7 | Alkoxy (e.g., -OCH₃) | Electron-donating; can act as H-bond acceptors. Often enhances potency. | A bulky alkoxy group at C-7 is beneficial for antiproliferative activity. nih.gov 6,7-dimethoxy substitution is found in potent enzyme inhibitors. biointerfaceresearch.com |
| Electron-Withdrawing (e.g., -NO₂) | Significantly alters electronic properties; can enhance cytotoxic effects. | 6-Bromo-5-nitroquinoline shows potent antiproliferative and apoptotic activity. nih.govnih.gov | |
| C-2 | Alkyl (e.g., -CH₃) | Provides hydrophobic interactions; key site for derivatization. | The C-2 methyl group can be functionalized to create diverse derivatives. acs.orgnih.gov |
| Aryl (e.g., -Phenyl) | Introduces potential for pi-stacking interactions and increased steric bulk. | 6,8-diphenylquinoline showed high antiproliferative activity in a study. nih.gov |
Design Principles for Modulating Biological Activity through Structural Modifications
Based on the SAR analysis of this compound and its analogs, several key design principles emerge for the development of new, biologically active quinoline derivatives:
Modulation of the C-4 Position: The C-4 position is a critical site for influencing biological activity. The introduction of halogens can facilitate halogen bonding, while flexible aminoalkyl side chains can explore different regions of a binding pocket and provide crucial hydrogen bonding interactions. nih.gov The reactivity of a C-4 halogen allows for its use as a synthetic intermediate to introduce a wide variety of functionalities.
Tuning Electronic Properties via Benzenoid Ring Substitution: The electronic nature of the quinoline core can be fine-tuned by substituents on the C-5 through C-8 positions. Electron-donating groups like methoxy at C-6 and C-7 generally appear to be favorable for certain activities, potentially by enhancing target affinity or improving pharmacokinetic properties. biointerfaceresearch.comnih.gov Conversely, strategically placed electron-withdrawing groups can be used to create potent cytotoxic agents. nih.gov
Exploitation of the C-2 Position for Derivatization and Interaction: The C-2 methyl group provides a site for hydrophobic interactions and, more importantly, serves as a versatile anchor for synthetic elaboration. acs.org Extending this position with different functional groups allows for the exploration of structure-activity relationships and the optimization of binding to target macromolecules.
Biological Activity and Pharmacological Potential in Vitro & Preclinical
In Vitro Anticancer Activity and Cytotoxicity
No data is available in published literature regarding the in vitro anticancer activity or cytotoxicity of 4-Bromo-6,7-dimethoxy-2-methylquinoline.
Inhibition of Cancer Cell Lines (e.g., NCI-60 Panel)
There are no published studies detailing the screening of this compound against the NCI-60 human tumor cell line panel or any other cancer cell lines.
Modulation of Key Cellular Pathways
Information regarding the effect of this compound on key cellular pathways involved in cancer progression is not available.
Specific Enzyme Inhibition (e.g., Topoisomerase I, II, EGFR, HER2, DHODH kinase, Carbonic Anhydrase, Acetylcholinesterase)
There is no evidence in the scientific literature to suggest that this compound has been evaluated as an inhibitor of Topoisomerase I, II, EGFR, HER2, DHODH kinase, Carbonic Anhydrase, or Acetylcholinesterase.
DNA Interaction Studies (e.g., DNA Cleavage Complex Stabilization)
No DNA interaction or cleavage complex stabilization studies have been published for this compound.
Antimicrobial Activity
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
The antibacterial efficacy of this compound against Gram-positive or Gram-negative bacterial strains has not been reported in the available scientific literature.
Antifungal Properties
There is currently no available scientific data detailing the antifungal properties of this compound. Investigations into the antifungal potential of quinoline (B57606) derivatives are ongoing, with some analogues showing activity against various fungal strains. However, specific minimum inhibitory concentration (MIC) values or efficacy studies against common fungal pathogens for this compound have not been reported in the accessible scientific literature.
Mechanisms of Antimicrobial Action (e.g., PBP2a inhibition)
The mechanism of antimicrobial action for this compound remains uninvestigated. Penicillin-binding protein 2a (PBP2a) is a known target for antibacterial agents, particularly in the context of methicillin-resistant Staphylococcus aureus (MRSA). While various heterocyclic compounds are being explored as PBP2a inhibitors, there are no studies to suggest that this compound engages in this or any other specific antimicrobial mechanism.
Other Reported In Vitro Biological Activities
Beyond the antimicrobial scope, the broader biological activities of this compound are also largely unexplored in publicly available research.
There are no published studies evaluating the anti-inflammatory potential of this compound. The anti-inflammatory effects of various quinoline and quinazoline (B50416) scaffolds have been documented, often targeting specific pathways in the inflammatory cascade. However, the capacity of this specific bromo-dimethoxy-methyl substituted quinoline to modulate inflammatory responses has not been a subject of scientific inquiry.
While the quinoline core is foundational to a number of historically significant and contemporary antimalarial drugs, the specific compound this compound has not been assessed for its activity against Plasmodium species. Structure-activity relationship studies in the field of antimalarial drug discovery have explored a vast chemical space of quinoline derivatives, but this particular substitution pattern does not feature in the available literature on antimalarial screening.
The potential for this compound to exert antiepileptic effects has not been investigated. Research into novel anticonvulsant agents has included various heterocyclic structures, but there is no evidence to suggest that this compound has been synthesized or evaluated for such neurological activity.
Data Tables
Due to the absence of specific research findings for this compound in the specified areas of biological activity, no data tables can be generated.
Applications in Chemical Biology and Medicinal Chemistry Research
Utility as a Synthetic Building Block for Complex Molecules
The primary value of 4-Bromo-6,7-dimethoxy-2-methylquinoline in synthetic chemistry lies in the reactivity of its carbon-bromine bond. This feature allows for its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions. These methodologies are cornerstones of modern medicinal chemistry, providing efficient pathways to construct complex molecular frameworks from simple precursors.
For instance, research on analogous compounds has demonstrated the feasibility of these transformations. A study on the synthesis of potent c-Met inhibitors utilized 4-chloro-6,7-dimethoxyquinoline (B44214) as a key intermediate. nih.gov In this synthesis, the chlorine atom at the 4-position is displaced by various substituted anilines in a nucleophilic aromatic substitution reaction to generate a library of 4-anilinoquinoline derivatives. nih.gov Given that a C-Br bond is typically more reactive than a C-Cl bond in such reactions, this compound would serve as an excellent, if not superior, substrate for these transformations.
Furthermore, the 6,7-dimethoxy-4-methylquinoline (B7901174) core itself has been employed as a starting material for the synthesis of complex heterocyclic systems like the pyrrolo[4,3,2-de]quinolines, which are precursors to various marine alkaloids with significant biological activity. acs.org This underscores the value of the substituted quinoline (B57606) core as a foundational element for building intricate, polycyclic natural product analogs. The presence of the 4-bromo substituent provides a direct route to functionalize this core, expanding its synthetic potential significantly.
Table 1: Representative Reactions Utilizing the 4-Halogenated Quinoline Scaffold
| Reaction Type | Reagents & Conditions | Product Class | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Substituted anilines, isopropanol (B130326), reflux | 4-Anilinoquinolines | nih.gov |
Development of Chemical Probes and Ligands for Biological Targets
The 6,7-dimethoxyquinoline (B1600373) scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. This makes its derivatives, including those originating from this compound, attractive candidates for the development of chemical probes and selective ligands.
A significant breakthrough was the identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as potent and selective inhibitors of G9a, a histone lysine (B10760008) methyltransferase (HKMT) implicated in epigenetic regulation and various diseases. nih.gov In this research, the quinoline core was identified as a novel scaffold for G9a inhibition, offering an alternative to the more extensively studied quinazoline-based inhibitors like BIX-01294. nih.gov The synthesis of these potent ligands involves installing an amino group at the 4-position, a transformation readily achievable from a 4-bromo precursor via reactions like Buchwald-Hartwig amination or SNAr.
Similarly, the closely related 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold has been shown to produce potent antagonists for the α1-adrenoceptor, a target for treating hypertension. nih.gov This highlights the versatility of the dimethoxy-substituted heterocyclic core in generating ligands for G-protein-coupled receptors (GPCRs) as well as enzymes. The ability to easily modify the 4-position of the quinoline ring using the bromo-derivative is crucial for exploring the structure-activity relationships (SAR) needed to optimize binding affinity and selectivity for such targets.
Contribution to Lead Compound Discovery and Optimization
Lead discovery is the process of identifying promising new chemical entities for drug development, which are then optimized to improve their therapeutic properties. This compound is an ideal starting material for this process, providing a robust scaffold that can be systematically modified.
A compelling example is the development of novel inhibitors for the c-Met receptor tyrosine kinase, a key target in cancer therapy. Researchers synthesized a series of 6,7-dimethoxy-4-anilinoquinolines and evaluated their biological activity. nih.gov Starting from the analogous 4-chloro-6,7-dimethoxyquinoline, they were able to create a focused library of compounds by introducing a variety of aniline (B41778) derivatives at the C-4 position. nih.gov This process allowed for the exploration of SAR and the identification of compounds with potent inhibitory activity against c-Met and excellent anticancer effects in cell lines. nih.gov The use of the 4-bromo derivative would enable an even broader range of modifications through diverse coupling chemistries, facilitating a more thorough optimization process.
The importance of the substitution pattern on the quinoline ring is well-documented. For instance, studies on quinazoline-based EGFR kinase inhibitors have shown that 6,7-dimethoxy substitution is highly favorable for inhibitory activity. mdpi.com This electronic and steric contribution from the methoxy (B1213986) groups, combined with the synthetic flexibility offered by the 4-bromo position, makes this compound a valuable starting point for generating and optimizing lead compounds against a variety of biological targets, particularly protein kinases.
Table 2: Bioactive Scaffolds Derived from 4-Substituted-6,7-dimethoxyquinolines
| Scaffold | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 6,7-Dimethoxy-4-anilinoquinoline | c-Met Kinase | Oncology | nih.gov |
| 2,4-Diamino-6,7-dimethoxyquinoline | G9a Methyltransferase | Epigenetics, Oncology | nih.gov |
| 2,4-Diamino-6,7-dimethoxyquinazoline* | α1-Adrenoceptor | Hypertension | nih.gov |
Note: A closely related quinazoline (B50416) scaffold.
Design of Libraries for High-Throughput Screening in Drug Discovery
High-throughput screening (HTS) involves testing large collections of compounds (libraries) to identify "hits" with activity against a specific biological target. The design of these libraries is critical to their success, with a focus on chemical diversity and the inclusion of privileged scaffolds.
The quinoline core is a frequent component of screening libraries due to its proven success in drug discovery. HTS campaigns have successfully identified novel quinoline-based scaffolds as inhibitors for important drug targets. For example, a screen of over 31,000 diverse molecules identified a novel sulfonamide-derivatized quinoline as an inhibitor of the human TET2 enzyme, a key player in epigenetic regulation. nih.gov This discovery of a new inhibitor class from a large, diverse library highlights the value of the quinoline core in HTS.
This compound is an ideal substrate for generating focused libraries for HTS. Using parallel synthesis techniques, the 4-bromo position can be reacted with hundreds or thousands of different building blocks (e.g., boronic acids, amines, alcohols, thiols) to rapidly produce a large library of related analogs. This approach allows for a systematic exploration of the chemical space around the privileged 6,7-dimethoxy-2-methylquinoline core. Such libraries, based on a scaffold with known biological relevance, are more likely to yield high-quality hits in an HTS campaign compared to purely random collections. nih.gov While specific libraries built from this exact bromo-compound are not detailed in the literature, its chemical properties make it a logical and powerful tool for this application in modern drug discovery.
Future Research Perspectives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational, future research should prioritize the development of more efficient, sustainable, and environmentally benign synthetic strategies for 4-Bromo-6,7-dimethoxy-2-methylquinoline. ijpsjournal.comnih.gov The principles of green chemistry are paramount in modern pharmaceutical development to minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.gov
Future investigations should focus on:
One-Pot and Multicomponent Reactions: Designing syntheses where multiple chemical transformations are performed in a single flask can significantly improve efficiency and reduce waste. researchgate.net
Advanced Catalysis: The use of nanocatalysts, solid-supported catalysts, and reusable catalysts can offer higher yields, shorter reaction times, and easier product purification. nih.gov
Green Solvents and Conditions: Exploring the use of water, ethanol, or ionic liquids as reaction media can replace traditional toxic organic solvents. researchgate.net Additionally, microwave-assisted and ultrasonic irradiation techniques can accelerate reactions, often leading to cleaner products and higher yields. nih.govresearchgate.net
| Synthesis Strategy | Key Advantages | Relevant Literature |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.gov | Li et al. (2020) nih.gov |
| Nanocatalysis | High surface area, high reactivity, reusability, solvent-free conditions. nih.gov | Various examples nih.gov |
| Multicomponent Reactions | Step-economy, reduced waste, increased molecular complexity in a single step. researchgate.net | Parmar, M.C. (2025) researchgate.net |
| Formic Acid Catalysis | Environmentally friendly catalyst, milder reaction conditions, reduced waste. ijpsjournal.com | Tu, Y.-Q. ijpsjournal.com |
Adapting these green methodologies to the specific synthesis of this compound could provide more sustainable and cost-effective production routes, which are crucial for further development and potential commercialization.
Advanced Functionalization for Enhanced Biological Selectivity
The chemical architecture of this compound is particularly amenable to advanced functionalization, which is a key strategy for enhancing biological activity and selectivity. rsc.org The bromine atom at the C4-position is a versatile synthetic handle, allowing for a wide range of post-synthesis modifications.
Future research should systematically explore:
Cross-Coupling Reactions: The 4-bromo substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net These reactions allow for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino groups, creating vast libraries of new derivatives for biological screening.
C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical tool for modifying the quinoline core without pre-functionalization. nih.govacs.org While the C4-position is already substituted, methods for selective C-H activation at other positions (e.g., C5, C8, or the C2-methyl group) could yield novel analogues with unique pharmacological profiles. researchgate.netrsc.org The use of directing groups, such as the quinoline N-oxide, has proven effective in guiding regioselective functionalization. mdpi.com
| Functionalization Method | Target Position | Potential New Groups | Purpose |
| Suzuki Coupling | C4 | Aryl, Heteroaryl | Modulate steric/electronic properties, add new binding motifs. |
| Buchwald-Hartwig Amination | C4 | Primary/Secondary Amines | Introduce hydrogen bond donors/acceptors, improve solubility. |
| Sonogashira Coupling | C4 | Alkynes | Introduce rigid linkers for hybrid molecules. |
| Direct C-H Arylation | C5, C8 | Aryl, Heteroaryl | Explore structure-activity relationships at different positions. |
By systematically applying these functionalization techniques, researchers can fine-tune the molecule's physicochemical properties (e.g., lipophilicity, polarity, hydrogen bonding capacity) to optimize its interaction with specific biological targets and improve its selectivity. rsc.org
Deeper Mechanistic Understanding of Biological Interactions through Integrated Computational and Experimental Studies
To rationally design more potent and selective derivatives of this compound, a deep understanding of its molecular mechanism of action is essential. An integrated approach combining computational modeling and experimental validation is the most effective way to achieve this.
Future research in this area should involve:
In Silico Modeling: Computational techniques like molecular docking and molecular dynamics (MD) simulations can predict how the molecule binds to specific protein targets. mdpi.comnih.gov These methods can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and estimate binding affinity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can further correlate structural features with biological activity to guide the design of new analogues. nih.gov
Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes in vitro enzymatic assays to confirm inhibition of target proteins and biophysical techniques (e.g., X-ray crystallography, NMR) to determine the precise binding mode. nih.gov Cellular assays are then needed to confirm the on-target activity in a biological context.
This iterative cycle of computational prediction followed by experimental validation allows for a more efficient and targeted drug discovery process, saving time and resources compared to traditional high-throughput screening alone.
Design of Multi-Targeting Agents Based on the this compound Scaffold
Complex diseases like cancer often involve multiple pathological pathways, making them difficult to treat with single-target drugs. mdpi.com The development of multi-targeting agents, single molecules designed to interact with multiple biological targets, is a promising strategy to improve therapeutic efficacy and overcome drug resistance. nih.govresearchgate.net
The quinoline scaffold is an ideal foundation for designing such agents. nih.gov The 4-bromo position of this compound can be used to link the quinoline core to other pharmacophores known to be active against different targets. This creates hybrid molecules capable of modulating multiple pathways simultaneously.
Potential strategies for future research include:
Kinase Inhibitor Hybrids: Linking the quinoline scaffold to moieties known to inhibit other protein kinases (e.g., EGFR, VEGFR) could lead to potent dual- or multi-kinase inhibitors for cancer therapy. nih.gov
DNA-Targeting Hybrids: The quinoline core could be conjugated with DNA-intercalating or alkylating agents to create compounds with a dual mechanism of action, targeting both signaling proteins and DNA. nih.gov
Epigenetic Modulator Hybrids: Combining the quinoline structure with fragments that inhibit epigenetic targets like histone deacetylases (HDACs) or methyltransferases could offer novel approaches to cancer treatment. nih.gov
The design of these multi-targeting agents requires a deep understanding of the structural biology of each target and the careful design of appropriate linkers to ensure that the hybrid molecule can effectively engage with all intended targets. mdpi.com
Q & A
Q. What are the key synthetic routes for preparing 4-Bromo-6,7-dimethoxy-2-methylquinoline, and how do reaction conditions influence product yield?
The compound can be synthesized via condensation reactions between substituted anilines and β-keto esters, with reaction optimization achieved through ¹H NMR monitoring to track intermediate formation . Bromination at the 4-position typically employs N-bromosuccinimide (NBS) under controlled conditions. Alternative routes include palladium-catalyzed cross-coupling, where ligand selection (e.g., 1,1'-bis(dicyclohexylphosphino)ferrocene) and solvent systems (e.g., 1,4-dioxane) significantly impact yields and regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm, while aromatic protons adjacent to bromine resonate at δ 7.5–8.2 ppm. Coupling constants (J ≈ 8–9 Hz) confirm substitution patterns .
- X-ray Crystallography : Resolves spatial arrangements of substituents, particularly the planarity of the quinoline ring and dihedral angles between methoxy groups .
- ESI-MS : Bromine isotopic patterns (m/z 364.1275 [M – OCH₃]⁺ for Br⁷⁹; 366.0756 for Br⁸¹) confirm molecular identity .
Q. What computational chemistry approaches are best suited for predicting the reactivity of this compound in medicinal chemistry applications?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking studies model interactions with biological targets (e.g., enzymes or receptors). SMILES strings and InChI keys enable database screening for structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of halogenated quinoline derivatives with similar substitution patterns?
Systematic SAR studies are critical. For example:
- Compare This compound with analogs like 6-Bromo-2-chloro-4-methylquinoline to isolate effects of methoxy vs. chloro groups on antimicrobial activity .
- Use standardized in vitro assays (e.g., enzyme inhibition, cytotoxicity) under controlled conditions to minimize variability.
Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound as a substrate?
- Ligand Selection : Bulky ligands (e.g., dcpf) enhance stability of palladium intermediates, improving coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor oxidative addition, while bases like K₃PO₄ neutralize HBr byproducts .
- Temperature Control : Reactions at 80–100°C balance reaction rate and side-product formation.
Q. How does the electronic environment created by the 6,7-dimethoxy groups influence the reactivity of the 4-bromo position in nucleophilic substitution reactions?
Methoxy groups are electron-donating, activating the quinoline ring for electrophilic substitution but deactivating the 4-bromo position toward nucleophiles. This necessitates harsher conditions (e.g., DMF at 120°C) for SNAr reactions compared to non-methoxy analogs .
Q. What experimental evidence exists for the formation of quinoline ring-opened byproducts during halogen exchange reactions of this compound?
Hydrolysis under acidic conditions can cleave the quinoline ring, yielding 4-bromo-6,7-dimethoxy-2-methyl-1,2-dihydroquinoline , identified via LC-MS and ¹H NMR. Reductive dehalogenation with Pd/C may also produce des-bromo derivatives, detectable by isotopic pattern shifts in mass spectra .
Q. What are the primary decomposition pathways observed in this compound under various storage conditions?
- Photodegradation : UV exposure induces demethylation of methoxy groups, forming quinoline-quinone derivatives.
- Hydrolysis : Prolonged exposure to moisture leads to ester hydrolysis (if applicable) or methoxy group cleavage.
- Thermal Degradation : Heating above 150°C results in Br elimination and ring rearrangement. Stability studies recommend storage at –20°C under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
